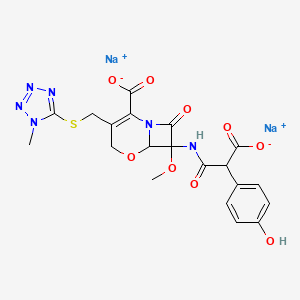

Moxalactam sodium salt

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIXGZQULWMCLU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6Na2O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64953-12-4 | |

| Record name | Disodium 7-[[carboxylato(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Moxalactam Sodium Salt: An In-depth Technical Guide on its Mechanism of Action on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moxalactam, a synthetic oxa-β-lactam antibiotic, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This in-depth technical guide elucidates the core mechanism of action of moxalactam sodium salt, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the resulting lytic death of susceptible bacteria. This document provides quantitative data on moxalactam's binding affinities, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows to support researchers and drug development professionals in the field of antibacterial research.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The fundamental mechanism of action of moxalactam, like other β-lactam antibiotics, is the inhibition of the final and crucial step in peptidoglycan synthesis: the cross-linking of peptide side chains. Peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units, provides structural rigidity to the bacterial cell wall, protecting the bacterium from osmotic lysis. The transpeptidase domains of high molecular weight penicillin-binding proteins (PBPs) catalyze this cross-linking reaction.

Moxalactam's structure mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor peptides. This structural similarity allows moxalactam to bind to the active site of PBPs. The strained β-lactam ring of moxalactam is then attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible acylation inactivates the PBP, preventing it from performing its transpeptidase function. The inhibition of peptidoglycan cross-linking results in a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[1][2]

Figure 1: Mechanism of Moxalactam Action on PBPs.

Quantitative Data: PBP Binding Affinity

The efficacy of moxalactam against different bacterial species is largely determined by its binding affinity for their specific PBPs. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP.

| Bacterial Species | PBP Target | IC50 (µg/mL) |

| Escherichia coli K-12 | PBP-1A | <0.1 |

| PBP-1B | 0.5 | |

| PBP-2 | 10 | |

| PBP-3 | <0.01 | |

| PBP-4 | 1 | |

| PBP-5/6 | 5 | |

| Pseudomonas aeruginosa | PBP-1A | 16 |

| PBP-1B | >128 | |

| PBP-2 | >128 | |

| PBP-3 | 1 | |

| PBP-4 | 64 | |

| PBP-5 | >128 | |

| Staphylococcus aureus | PBP1 | 1.6 |

| PBP2 | 6.3 | |

| PBP3 | 0.8 | |

| PBP4 | 25 |

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Assay using Fluorescent Penicillin (Bocillin FL)

This protocol details a competitive binding assay to determine the IC50 of moxalactam for various PBPs.

Materials:

-

Bacterial strain of interest (e.g., E. coli, P. aeruginosa, S. aureus)

-

Appropriate growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound solutions (serial dilutions)

-

Bocillin™ FL (fluorescent penicillin)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Bacterial Culture: Grow the bacterial strain to mid-log phase (OD600 ≈ 0.6).

-

Cell Harvest: Harvest cells by centrifugation (5000 x g, 10 min, 4°C) and wash the pellet twice with cold PBS.

-

Membrane Preparation: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press. Remove unbroken cells and debris by centrifugation (10,000 x g, 10 min, 4°C). Isolate the membrane fraction by ultracentrifugation (100,000 x g, 1 hour, 4°C). Resuspend the membrane pellet in PBS.

-

Competition Reaction: In separate microcentrifuge tubes, incubate a fixed amount of membrane protein (e.g., 50 µg) with varying concentrations of moxalactam for 30 minutes at 37°C. Include a control with no moxalactam.

-

Fluorescent Labeling: Add Bocillin FL to each tube to a final concentration of 25 µM and incubate for an additional 15 minutes at 37°C.

-

SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes. Separate the proteins on an SDS-PAGE gel.

-

Detection and Analysis: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. Quantify the fluorescence intensity of each PBP band. The IC50 value is the concentration of moxalactam that reduces the fluorescence intensity of a specific PBP band by 50% compared to the control.

Figure 2: Competitive PBP Binding Assay Workflow.

Whole-Cell Peptidoglycan Synthesis Inhibition Assay

This assay measures the overall inhibition of peptidoglycan synthesis in intact bacterial cells.

Materials:

-

Bacterial strain of interest

-

Growth medium

-

This compound solutions

-

Radiolabeled peptidoglycan precursor (e.g., [³H]diaminopimelic acid for E. coli, [¹⁴C]N-acetylglucosamine for S. aureus)

-

Trichloroacetic acid (TCA), ice-cold

-

Scintillation fluid and counter

Procedure:

-

Bacterial Culture: Grow bacteria to early-log phase (OD600 ≈ 0.2).

-

Inhibition: Add varying concentrations of moxalactam to the cultures and incubate for a short period (e.g., 15 minutes).

-

Radiolabeling: Add the radiolabeled precursor to each culture and continue incubation for a defined period (e.g., one generation time).

-

Precipitation: Stop the incorporation of the radiolabel by adding ice-cold TCA to a final concentration of 10%.

-

Filtration: Collect the TCA-precipitated material (which includes peptidoglycan) by vacuum filtration onto glass fiber filters.

-

Washing: Wash the filters with cold 5% TCA and then ethanol to remove unincorporated radiolabel.

-

Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: The reduction in incorporated radioactivity in the presence of moxalactam compared to the untreated control indicates the level of inhibition of peptidoglycan synthesis.

Downstream Effects and Bactericidal Action

The inhibition of PBP-mediated peptidoglycan cross-linking by moxalactam has profound consequences for the bacterial cell. The weakened cell wall can no longer maintain the cell's shape and integrity, particularly in hypotonic environments. This leads to the formation of osmotically sensitive spheroplasts or filaments, depending on the specific PBPs that are preferentially inhibited. Ultimately, the compromised cell wall results in cell lysis and death, accounting for the bactericidal activity of moxalactam.

Figure 3: Downstream Effects of Moxalactam.

Conclusion

This compound is a potent bactericidal agent that targets the final stages of bacterial cell wall biosynthesis. Its mechanism of action involves the specific and covalent inhibition of penicillin-binding proteins, leading to the disruption of peptidoglycan cross-linking and subsequent cell lysis. The binding affinity of moxalactam for the PBPs of different bacterial species is a key determinant of its spectrum of activity. The experimental protocols provided in this guide offer a framework for the continued investigation of moxalactam and the development of novel antibacterial agents that target the bacterial cell wall.

References

Moxalactam Sodium Salt: A Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, a synthetic oxa-β-lactam antibiotic, exhibits a broad spectrum of activity against a variety of clinically significant bacteria.[1][2][3][4] This technical guide provides an in-depth overview of its antimicrobial properties, mechanism of action, and the methodologies used to determine its efficacy. Moxalactam has demonstrated potent activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria, making it a subject of interest in antibacterial research and development.[1][2][3][4] Its stability in the presence of β-lactamases further enhances its effectiveness against resistant strains.

Mechanism of Action

Moxalactam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of Moxalactam is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, Moxalactam disrupts the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.

In Vitro Spectrum of Activity

The in vitro activity of Moxalactam has been evaluated against a wide range of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Gram-Negative Bacteria

Moxalactam demonstrates potent activity against many clinically important Gram-negative bacteria, including members of the Enterobacteriaceae family and Haemophilus influenzae.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | - | 0.125[5] |

| Klebsiella pneumoniae | - | 0.125[5] |

| Proteus mirabilis | - | 0.125[5] |

| Morganella morganii | - | 0.125[5] |

| Proteus rettgeri | - | 8[5] |

| Pseudomonas aeruginosa | - | 8[5] |

| Salmonella spp. | - | <0.063[5] |

| Haemophilus influenzae | - | 0.03 - 0.12 |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A hyphen (-) indicates that specific data was not available in the cited sources.

Gram-Positive Bacteria

The activity of Moxalactam against Gram-positive cocci is generally considered to be more moderate compared to its activity against Gram-negative bacilli.

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | ≤8[5] |

| Streptococcus pneumoniae | ≤8[5] |

Anaerobic Bacteria

Moxalactam exhibits good activity against many anaerobic bacteria, including Bacteroides fragilis.

| Organism | Median MIC (µg/mL) |

| Clostridium difficile | 32[6] |

Experimental Protocols for Susceptibility Testing

The determination of Moxalactam's in vitro activity is primarily conducted using standardized antimicrobial susceptibility testing methods such as agar dilution and broth microdilution.

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A series of agar plates, each containing a different, known concentration of the antimicrobial agent, is prepared. A standardized inoculum of the test microorganism is then spotted onto the surface of each plate. Following incubation, the plates are examined for bacterial growth, and the MIC is recorded as the lowest concentration of the agent that inhibits visible growth.

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solution: A stock solution of Moxalactam sodium salt is prepared in a suitable solvent at a high concentration.

-

Preparation of Agar Plates: Molten and cooled Mueller-Hinton agar is supplemented with serial twofold dilutions of the Moxalactam stock solution to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 104 colony-forming units (CFU) per spot.

-

Inoculation: The standardized bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator. A growth control plate (containing no antibiotic) is also inoculated.

-

Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

-

Reading and Interpretation: The MIC is determined as the lowest concentration of Moxalactam that completely inhibits the visible growth of the organism.

Broth Microdilution Method

The broth microdilution method is another widely used technique for quantitative antimicrobial susceptibility testing.

Principle: This method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid medium within a microtiter plate.

Detailed Methodology:

-

Preparation of Antimicrobial Dilutions: Serial twofold dilutions of Moxalactam are prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading and Interpretation: The MIC is determined as the lowest concentration of Moxalactam at which there is no visible growth (turbidity) in the well.

Conclusion

This compound possesses a broad spectrum of antibacterial activity, with notable potency against Gram-negative pathogens and anaerobic bacteria. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis, is characteristic of β-lactam antibiotics. The stability of Moxalactam in the presence of β-lactamases contributes to its efficacy against otherwise resistant organisms. The standardized methodologies of agar and broth dilution are crucial for the accurate determination of its in vitro potency, providing essential data for research and clinical applications. Continued investigation into the activity of Moxalactam and similar compounds is vital in the ongoing effort to combat bacterial resistance.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro antibacterial activity of moxalactam, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Susceptibility of Clostridium difficile Isolates to Cefotaxime, Moxalactam, and Cefoperazone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Latamoxef Sodium (Moxalactam) for Research Professionals

Introduction

Latamoxef, also known as Moxalactam, is a synthetic oxa-β-lactam antibiotic that is structurally related to the cephalosporin class of antibacterial agents.[1][2] In its structure, the sulfur atom of the cephalosporin core is replaced by an oxygen atom.[3] Initially introduced for its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, its use has been tempered by concerns over adverse effects, particularly coagulation disorders.[4][5] However, with the rise of antibiotic-resistant strains, there is renewed interest in its application, especially in specific clinical and research settings.[4] This guide provides a comprehensive overview of its core properties for researchers, scientists, and drug development professionals.

Core Properties

Latamoxef sodium is a water-soluble compound typically administered via intramuscular or intravenous injection.[1][6] It is not absorbed after oral administration.[4]

| Property | Data | References |

| Synonyms | Moxalactam sodium, Lamoxactam, LY-127935, Festamoxin, Shiomarin | [1][7][8] |

| Chemical Class | Oxacephem, Oxa-β-lactam | [1][4] |

| Molecular Formula | C20H18N6Na2O9S | [1][9] |

| Molecular Weight | 564.44 g/mol | [1][2] |

| CAS Number | 64953-12-4 | [1][2][9] |

| Solubility | Water, DMSO | [1][2][8] |

Mechanism of Action

Latamoxef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][10] Its primary targets are penicillin-binding proteins (PBPs), which are transpeptidase enzymes essential for the final steps of peptidoglycan synthesis.[10][11] By acylating and inactivating these proteins, Latamoxef prevents the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall.[10] This leads to cell weakening and eventual lysis.[2][11] A key feature of Latamoxef is its stability against a variety of β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics.[1][7]

Caption: Mechanism of action pathway for Latamoxef.

Antimicrobial Spectrum

Latamoxef possesses a broad spectrum of activity, though it is particularly potent against Gram-negative bacteria, including most Enterobacteriaceae.[5][7] Its activity against Gram-positive organisms is generally less than that of first or second-generation cephalosporins.[4]

| Organism | MIC90 (µg/mL) | Activity Level | References |

| Escherichia coli | 0.125 - 0.5 | Excellent | [4] |

| Klebsiella pneumoniae | ≤ 0.5 | Excellent | [4] |

| Pseudomonas aeruginosa | ≥ 64 | Moderate | [4] |

| Staphylococcus aureus (Methicillin-sensitive) | 4 - 16 | Moderate | [4] |

| Staphylococcus aureus (Methicillin-resistant) | > 64 | Resistant | [4] |

| Streptococcus pneumoniae | 1 - 3 | Moderate | [4] |

| Enterococcus spp. | ≥ 64 | Resistant | [4] |

| Bacteroides fragilis | N/A | Active | [5][7] |

Pharmacokinetic Profile

Latamoxef is characterized by rapid distribution and renal excretion. It is not metabolized in the body.[6]

| Parameter | Data | References |

| Administration Routes | Intramuscular (IM), Intravenous (IV) | [4][6] |

| Oral Bioavailability | Not absorbed | [4][12] |

| Protein Binding | 35 - 50% | [13] |

| Distribution | Rapidly distributes into body tissues, including Cerebrospinal Fluid (CSF) | [1][6] |

| Metabolism | Nil / Not metabolized | [3][6][13] |

| Elimination Half-life | ~2 hours | [3][6][13] |

| Excretion | Primarily renal (~75% as unchanged drug); also biliary | [1][6][13] |

Resistance Mechanisms

Bacterial resistance to Latamoxef can emerge through multiple pathways, and often a combination of mechanisms is required to confer significant resistance.[14]

Caption: Key mechanisms of bacterial resistance to Latamoxef.

Studies in Serratia marcescens have identified three primary mechanisms:

-

Decreased Permeability : Alterations in the outer membrane protein composition can limit the drug's entry into the bacterial cell.[14]

-

Enzymatic Degradation : An increase in the production of β-lactamase enzymes can hydrolyze and inactivate Latamoxef.[14]

-

Target Modification : Changes in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of the drug.[14]

Adverse Effects and Safety Profile

The clinical use of Latamoxef is associated with several adverse reactions, with bleeding being the most significant concern.

| Category | Adverse Effects | References |

| Common | Local reactions (pain, phlebitis, ~3%), Hypersensitivity (rash, fever, ~3%), Diarrhea (~1%), Eosinophilia (~2.5%) | [4] |

| Serious | Coagulation disorders (Hypoprothrombinemia, platelet dysfunction, bleeding), Thrombocytopenia, Antibiotic-associated colitis | [4][10][15] |

| Other | Disulfiram-like reaction with alcohol (due to the N-methylthiotetrazole side chain), Abnormalities in liver and renal function tests | [3][4] |

The risk of bleeding is linked to the N-methylthiotetrazole (NMTT) side chain, which can inhibit vitamin K-dependent carboxylation, leading to hypoprothrombinemia.[3][15] Prophylactic administration of vitamin K may be necessary.[6]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard in vitro technique to quantify the antimicrobial activity of a compound.[16]

Methodology:

-

Preparation of Latamoxef Dilutions :

-

Preparation of Bacterial Inoculum :

-

Culture the test bacterium on an appropriate agar plate overnight.

-

Suspend several colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

-

-

Inoculation and Incubation :

-

Add 100 µL of the standardized bacterial suspension to each well containing the Latamoxef dilutions. This brings the final volume to 200 µL.

-

Include a positive control (broth + bacteria, no drug) and a negative/sterility control (broth only).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[16]

-

-

Interpretation of Results :

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of Latamoxef that completely inhibits visible growth.[16]

-

Caption: Experimental workflow for the Broth Microdilution MIC assay.

References

- 1. CAS 64953-12-4: Latamoxef sodium | CymitQuimica [cymitquimica.com]

- 2. rpicorp.com [rpicorp.com]

- 3. Latamoxef - Wikipedia [en.wikipedia.org]

- 4. Latamoxef dosing regimen adjustments and pharmaceutical care in pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Moxalactam (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Latamoxef sodium | C20H18N6Na2O9S | CID 12856838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Flomoxef Sodium? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. mdwiki.org [mdwiki.org]

- 14. Different mechanisms of resistance to latamoxef (moxalactam) in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Latamoxef-induced severe thrombocytopenia during the treatment of pulmonary infection: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Oxacephem Class of Antibiotics: A Technical Guide for Researchers

An in-depth exploration of the synthesis, mechanism of action, and therapeutic application of oxacephem antibiotics, with a focus on Latamoxef and Flomoxef.

This technical guide provides a comprehensive overview of the oxacephem class of β-lactam antibiotics for researchers, scientists, and drug development professionals. Oxacephems are a unique class of synthetic antibiotics characterized by the substitution of the sulfur atom in the cephem nucleus with an oxygen atom, a modification that significantly influences their antibacterial activity and stability.[1] This document delves into their core chemical structure, mechanism of action, structure-activity relationships, and provides a comparative analysis of two prominent members of this class: Latamoxef and Flomoxef.

Core Structure and Synthesis

The fundamental structure of oxacephems is the 1-oxa-β-lactam ring system. The industrial synthesis of the 1-oxacephem core often starts from readily available precursors like 6-aminopenicillanic acid (6-APA).[2][3] The synthesis is a multi-step process involving the formation of key intermediates and subsequent chemical modifications to introduce various side chains that modulate the antibiotic's spectrum of activity and pharmacokinetic properties.

The synthesis of Flomoxef sodium, for instance, begins with the 7α-methoxy-3-chloromethyl-1-dethio-1-oxoceph-4-carboxylic acid diphenylmethyl ester nucleus.[4] A series of reactions, including nucleophilic substitution to introduce the difluoromethylthioacetamido side chain at the 7-position and reaction with sodium 1-(hydroxyethyl)-5-mercapto-1H-tetrazole to form another key intermediate, are performed. The final steps involve deprotection and neutralization to yield the active antibiotic.[4]

The synthesis of Latamoxef also involves a complex series of chemical transformations starting from 6-APA.[5] Key steps include the fragmentation of the penicillin nucleus, introduction of the 7-methoxy group, and the formation of the 1-oxacephem ring through an intramolecular Wittig reaction.[5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, oxacephems exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] Their primary molecular targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[8][9] Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the bacterium from osmotic lysis.

The inhibition of PBPs by oxacephems disrupts the cross-linking of peptidoglycan chains. This disruption leads to a cascade of events, including the activation of autolytic enzymes and a futile cycle of cell wall synthesis and degradation, ultimately resulting in the weakening of the cell wall and bacterial cell death.[2][10][11] The 7α-methoxy group present in some oxacephems, such as Latamoxef and Flomoxef, confers stability against many β-lactamase enzymes, which are a common mechanism of bacterial resistance.[12]

Quantitative Data: A Comparative Analysis

In Vitro Activity (Minimum Inhibitory Concentration - MIC)

The following table summarizes the in vitro activity (MIC₉₀ in µg/mL) of Latamoxef and Flomoxef against a range of common bacterial pathogens.

| Organism | Latamoxef (MIC₉₀ µg/mL) | Flomoxef (MIC₉₀ µg/mL) |

| Staphylococcus aureus (MSSA) | 4 - 16[13] | 0.5[14] |

| Staphylococcus aureus (MRSA) | >64[13] | - |

| Streptococcus pneumoniae | 1 - 3[13] | - |

| Escherichia coli | 0.125 - 0.5[13] | 0.5 |

| Klebsiella pneumoniae | ≤ 0.5[13] | 0.5 |

| Pseudomonas aeruginosa | 64[13] | - |

| Bacteroides fragilis | - | Highly Active[14] |

Pharmacokinetic Properties in Humans

This table presents a comparison of key pharmacokinetic parameters for Latamoxef and Flomoxef in adult humans.

| Parameter | Latamoxef | Flomoxef |

| Administration | IV, IM[15] | IV, IM[7] |

| Half-life (t½) | ~2 hours[5] | 46 - 69 minutes[16] |

| Protein Binding | 35-50%[5] | ~30% |

| Metabolism | Negligible[13] | - |

| Excretion | Primarily renal[13] | Primarily renal[17] |

| Volume of Distribution (Vd) | 0.4 L/kg (children)[13] | - |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of an oxacephem antibiotic against a bacterial isolate.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Oxacephem antibiotic stock solution

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile diluents

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic Dilutions: Serially dilute the oxacephem antibiotic in CAMHB across the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a method to assess the binding affinity of an oxacephem antibiotic to bacterial PBPs.

Materials:

-

Bacterial cell membranes containing PBPs

-

Fluorescently labeled penicillin (e.g., Bocillin™ FL)

-

Oxacephem antibiotic (unlabeled)

-

Buffer solutions

-

SDS-PAGE apparatus

-

Fluorescence imager

Procedure:

-

Membrane Preparation: Isolate bacterial cell membranes containing PBPs from a culture of the target bacterium.

-

Competition Reaction: Incubate the bacterial membranes with varying concentrations of the unlabeled oxacephem antibiotic.

-

Labeling: Add a fixed concentration of fluorescently labeled penicillin to the mixture to bind to any PBPs not occupied by the oxacephem.

-

SDS-PAGE: Separate the membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

Analysis: The intensity of the fluorescent bands is inversely proportional to the binding affinity of the oxacephem antibiotic. A decrease in fluorescence indicates successful competition for PBP binding.

Structure-Activity Relationships (SAR)

The antibacterial efficacy of oxacephems is significantly influenced by the nature of the substituents at the C-7 and C-3 positions of the oxacephem nucleus.

-

C-7 Substituents: The acylamino side chain at the C-7 position plays a crucial role in determining the antibacterial spectrum and potency. For instance, the introduction of a 7α-methoxy group enhances stability against β-lactamases.[12] Different acyl groups can modulate the affinity for PBPs of various bacterial species.

-

C-3 Substituents: The substituent at the C-3 position influences the pharmacokinetic properties and can also contribute to the antibacterial activity. The nature of the leaving group at this position is important for the mechanism of PBP inactivation.

A combination of a 7α-methoxy group and an arylmalonylamino side chain at the 7β-position has been shown to produce high efficacy and a broad spectrum of activity against Gram-negative bacteria, including resistant strains.[18]

Clinical Applications, Efficacy, and Safety

Oxacephems like Latamoxef and Flomoxef have been used clinically for the treatment of various bacterial infections. Latamoxef has demonstrated efficacy in treating complicated urinary tract infections, lower respiratory tract infections, and neonatal Gram-negative bacillary meningitis.[15][19] Flomoxef has shown comparable efficacy to Latamoxef in treating sepsis and Gram-negative bacteremia.[6][20]

Both drugs are generally well-tolerated; however, adverse effects have been reported. Latamoxef has been associated with bleeding complications, particularly in elderly or malnourished patients, which has limited its use in some regions.[19] Mild and reversible adverse reactions have been noted for both Flomoxef and Latamoxef.[6]

Conclusion

The oxacephem class of antibiotics represents a significant development in the field of β-lactam chemistry. Their unique structure confers potent antibacterial activity and, in many cases, enhanced stability to β-lactamases. This technical guide has provided a detailed overview of their synthesis, mechanism of action, and key experimental methodologies for their evaluation. The comparative data on Latamoxef and Flomoxef offer valuable insights for researchers engaged in the discovery and development of novel antibacterial agents. Continued research into the structure-activity relationships of oxacephems may lead to the design of new derivatives with improved efficacy and safety profiles to combat the growing challenge of antibiotic resistance.

References

- 1. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Latamoxef - Wikipedia [en.wikipedia.org]

- 6. CN110804635A - Synthesis method of latamoxef sodium - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 9. What are Penicillin binding protein 1A inhibitors and how do they work? [synapse.patsnap.com]

- 10. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]

- 11. resources.biomol.com [resources.biomol.com]

- 12. benchchem.com [benchchem.com]

- 13. Latamoxef dosing regimen adjustments and pharmaceutical care in pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of flomoxef in comparison to other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Moxalactam (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 17. journals.asm.org [journals.asm.org]

- 18. Population Pharmacokinetics and Dosing Regimen Optimization of Latamoxef in Chinese Children - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. benchchem.com [benchchem.com]

Moxalactam's Resilience to Beta-Lactamase Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam (or Latamoxef), a pioneering synthetic 1-oxa-β-lactam antibiotic, has garnered significant interest for its broad spectrum of activity, particularly against Gram-negative bacteria. A hallmark of its molecular design is its notable stability against hydrolysis by a wide array of β-lactamase enzymes, the primary mechanism of resistance to β-lactam antibiotics. This technical guide provides an in-depth analysis of Moxalactam's interaction with various β-lactamases, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key concepts.

The stability of Moxalactam is largely attributed to its unique 7-α-methoxy group, which sterically hinders the approach of β-lactamase active sites.[1] While generally exhibiting exquisite stability, its susceptibility can vary depending on the specific class and type of β-lactamase.[2]

Core Concepts: Beta-Lactamase Function and Classification

Beta-lactamases are bacterial enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[3] This action renders the antibiotic ineffective, allowing the bacteria to survive. These enzymes are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.

Caption: Classification of beta-lactamases into serine and metallo-enzymes.

The general mechanism of action for serine β-lactamases involves a two-step process of acylation and deacylation to hydrolyze the β-lactam ring.

Caption: General mechanism of serine beta-lactamase hydrolysis.

Quantitative Analysis of Moxalactam Stability

The stability of a β-lactam antibiotic against a specific β-lactamase is quantitatively described by the kinetic parameters Km (Michaelis constant) and kcat (turnover number). A lower Km indicates higher affinity of the enzyme for the antibiotic, and a lower kcat indicates a slower hydrolysis rate. The catalytic efficiency (kcat/Km) is the most effective measure of an enzyme's ability to hydrolyze a substrate.

While Moxalactam is widely reported to be stable, comprehensive quantitative data across all β-lactamase classes is limited in publicly available literature. The following tables summarize the available data.

Table 1: Kinetic Parameters of Moxalactam with Class C β-Lactamases

| Enzyme Source | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |

| Enterobacter cloacae P99 and other Class C enzymes | Chromosomal AmpC | Not explicitly reported | Not explicitly reported | Not explicitly reported | Biphasic kinetics observed, suggesting a complex interaction likely involving rearrangement of the acyl-enzyme intermediate.[4][5] |

| Klebsiella pneumoniae NU2936 | Plasmid-mediated (MOX-1) | Not explicitly reported | Not explicitly reported | > 2.5 x 10⁶ | Considered a good substrate for this specific enzyme.[6] |

Table 2: Interaction of Moxalactam with Other β-Lactamase Classes

| Class | Enzyme | Interaction/Hydrolysis Data |

| Class B | L1 Metallo-β-lactamase (Stenotrophomonas maltophilia) | Moxalactam is hydrolyzed; time-resolved crystallography shows cleavage of the β-lactam ring occurs by 150 ms. Steady-state kinetic parameters are not reported.[7] |

| Class A & D | Various | Specific kinetic data for Moxalactam hydrolysis by Class A (e.g., TEM-1, SHV-1) and Class D (OXA-type) enzymes are not readily available in the literature, though it is generally considered highly stable against common plasmid-mediated Class A enzymes. |

Experimental Protocols

The stability of Moxalactam and other β-lactam antibiotics against β-lactamase hydrolysis is typically determined using spectrophotometric assays. A common method involves monitoring the change in absorbance of a chromogenic substrate like nitrocefin, or directly observing the hydrolysis of the β-lactam antibiotic itself.

General Protocol for Spectrophotometric β-Lactamase Activity Assay

This protocol outlines the general steps for determining the kinetic parameters of a β-lactamase with a given β-lactam antibiotic.

Materials:

-

Purified β-lactamase enzyme of known concentration.

-

β-lactam antibiotic (e.g., Moxalactam) stock solution of known concentration.

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

UV-Vis spectrophotometer with temperature control.

-

Quartz cuvettes.

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the β-lactam antibiotic in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.

-

Dilute the purified β-lactamase in cold assay buffer to a final concentration suitable for the assay. This concentration may need to be optimized to ensure a linear reaction rate over a reasonable time course.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance for the β-lactam antibiotic (for Moxalactam, this is typically around 270 nm).

-

Equilibrate the spectrophotometer and the cuvette containing the antibiotic solution to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the diluted β-lactamase to the cuvette containing the antibiotic solution. Mix quickly but gently.

-

Immediately begin recording the change in absorbance over time. The hydrolysis of the β-lactam ring will result in a decrease in absorbance at the characteristic wavelength.

-

-

Data Analysis:

-

Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot for each antibiotic concentration. The change in absorbance is converted to a change in concentration using the Beer-Lambert law (ΔA = εbc), where ε is the molar extinction coefficient of the antibiotic.

-

Plot the initial velocities (v₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software.

-

The turnover number (kcat) is calculated from the maximal velocity (Vmax) and the enzyme concentration ([E]t) using the equation: kcat = Vmax / [E]t.

-

Caption: Workflow for determining beta-lactamase kinetic parameters.

Conclusion

Moxalactam demonstrates remarkable stability against a broad range of β-lactamases, a characteristic conferred by its 7-α-methoxy group. This stability, however, is not absolute. While highly resistant to many common Class A and some Class C enzymes, it can be a substrate for certain plasmid-mediated Class C β-lactamases like MOX-1 and is susceptible to hydrolysis by Class B metallo-β-lactamases such as L1. The interaction with some Class C enzymes is complex, exhibiting biphasic kinetics that suggest a mechanism involving a stable acyl-enzyme intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative in vitro activity and beta-lactamase stability of moxalactam and other selected cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 4. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure of Mox-1, a Unique Plasmid-Mediated Class C β-Lactamase with Hydrolytic Activity towards Moxalactam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Time-resolved β-lactam cleavage by L1 metallo-β-lactamase - PMC [pmc.ncbi.nlm.nih.gov]

Moxalactam Sodium Salt: A Technical Guide for Microbiology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, also known as Latamoxef, is a synthetic oxa-β-lactam antibiotic that has historically been significant in the study of antimicrobial agents.[1] Structurally similar to cephalosporins, with the key difference of an oxygen atom replacing the sulfur atom in the cephem nucleus, moxalactam exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular potency against the latter.[2][3] Its mechanism of action is centered on the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival.[4] This guide provides a comprehensive overview of moxalactam sodium salt for microbiology research, including its chemical properties, mechanism of action, antimicrobial spectrum, and detailed experimental protocols for its evaluation.

Core Properties of this compound

This compound is a white to light yellow powder that is freely soluble in water.[5] For laboratory use, it is typically stored at 2-8°C in its powdered form.[5] Aqueous solutions are best prepared fresh, as their stability can be limited.[6]

| Property | Value |

| Molecular Formula | C20H18N6Na2O9S[5] |

| Molecular Weight | 564.44 g/mol [5] |

| CAS Number | 64953-12-4[5] |

| Solubility | Freely soluble in water[5] |

| Storage Temperature | 2-8°C[5] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of moxalactam is achieved through the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[4] Like other β-lactam antibiotics, moxalactam's primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan assembly, including the cross-linking of peptide chains.[4][5] By acylating the active site of these enzymes, moxalactam effectively inactivates them, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.[4] This ultimately results in cell lysis and death.[4][5] A notable feature of moxalactam's structure is the presence of a 7-alpha-methoxy group, which provides it with enhanced stability against many β-lactamase enzymes, a common mechanism of antibiotic resistance in bacteria.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. A comparative evaluation of moxalactam: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Tentative interpretive standards for disk susceptibility tests with moxalactam (LY127935) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Moxalactam: the first of a new class of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Moxalactam Resistance Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam (Latamoxef) is a broad-spectrum, second-generation cephalosporin antibiotic that has historically been effective against a range of Gram-negative and Gram-positive bacteria. Its unique 1-oxa-β-lactam structure confers stability against many common β-lactamases. However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. This guide provides a comprehensive overview of the primary mechanisms of Moxalactam resistance, detailed experimental protocols for their investigation, and quantitative data to aid in research and development efforts. The primary mechanisms of resistance to Moxalactam include enzymatic degradation, reduced permeability of the bacterial outer membrane, modification of the target penicillin-binding proteins (PBPs), and active efflux of the antibiotic from the bacterial cell.[1] In some bacterial species, such as Serratia marcescens, multiple resistance mechanisms can be present simultaneously.[2][3]

Core Resistance Mechanisms

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of β-lactam resistance is the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. While Moxalactam is resistant to many common β-lactamases, certain enzymes, particularly AmpC-type cephalosporinases, can effectively hydrolyze it.[4] In species like Serratia marcescens and Pseudomonas aeruginosa, increased production of chromosomal AmpC β-lactamases is a significant factor in Moxalactam resistance.[1][2][3] Some studies have also identified specific β-lactamases, such as PSE-2 and PSE-3 in P. aeruginosa, that can hydrolyze Moxalactam.[1]

The efficacy of β-lactamases against Moxalactam can be quantified by determining their kinetic parameters. While specific kinetic data for every relevant β-lactamase is extensive, the following table presents representative data for Class C β-lactamases, which are known to be effective against Moxalactam. Biphasic kinetics have been observed with Moxalactam, suggesting a potential rearrangement of the acyl-enzyme intermediate.[5][6]

| β-Lactamase Source Organism | Enzyme Class | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |

| Enterobacter cloacae P99 | C | Moxalactam | Low | Low | - |

| Pseudomonas aeruginosa | C | Moxalactam | Low | Low | - |

Note: Detailed kinetic parameters for Moxalactam are not as widely published as for other β-lactams. The low kcat and Km values are indicative of slow hydrolysis and a high affinity for the enzyme, which can lead to transient inactivation of the enzyme.

Reduced Permeability via Porin Alterations

Gram-negative bacteria possess an outer membrane that acts as a permeability barrier. Antibiotics like Moxalactam traverse this membrane through porin channels.[7] A reduction in the number or a modification of the structure of these porins can significantly decrease the influx of the drug, leading to resistance.[7] This mechanism is often observed in conjunction with β-lactamase production. In Serratia marcescens, decreased permeability is a consistent finding in Moxalactam-resistant strains and is often associated with modifications in the outer membrane protein profile.[2][3]

The following table summarizes the impact of porin loss on the Minimum Inhibitory Concentration (MIC) of Moxalactam in selected Gram-negative bacteria.

| Bacterial Species | Porin(s) Affected | Fold Increase in Moxalactam MIC | Reference |

| Serratia marcescens | Omp1 | 30- to 200-fold reduction in permeability coefficient | [8] |

| Enterobacter cloacae | OmpF/OmpC analogue | 4- to 16-fold | [9] |

Target Modification: Altered Penicillin-Binding Proteins (PBPs)

Moxalactam exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[4] Mutations in the genes encoding these PBPs can alter their structure, leading to a reduced binding affinity for Moxalactam and consequently, resistance.[1][4] This mechanism has been identified as a contributor to Moxalactam resistance in some strains of Serratia marcescens.[2][3]

The binding affinity of Moxalactam for different PBPs can be quantified by determining the 50% inhibitory concentration (IC50).

| Bacterial Species | PBP Target | IC50 (µg/mL) | Reference |

| Escherichia coli | PBP1a | 0.3 | [10] |

| PBP1b | 1.0 | [10] | |

| PBP2 | >100 | [10] | |

| PBP3 | 0.03 | [10] | |

| Klebsiella pneumoniae | PBP2 | >256 | [10] |

| PBP3 | 0.06-0.25 | [10] |

Active Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can reduce the intracellular concentration of Moxalactam to sub-therapeutic levels, contributing to resistance. While less commonly cited as the primary mechanism for Moxalactam resistance, efflux pumps can act synergistically with other resistance mechanisms. The contribution of efflux pumps can be investigated using efflux pump inhibitors (EPIs). A significant reduction in the MIC of Moxalactam in the presence of an EPI suggests the involvement of efflux.[4]

| Bacterial Family/Species | Efflux Pump System | Fold Increase in Moxalactam MIC | Reference |

| Enterobacteriaceae | AcrAB-TolC | 2- to 8-fold | [11] |

| Pseudomonas aeruginosa | MexAB-OprM | Up to 2-fold | [11] |

Quantitative Susceptibility Data

The following tables present a summary of Minimum Inhibitory Concentration (MIC) data for Moxalactam against various susceptible and resistant bacterial isolates.

Table 1: Moxalactam MICs against Enterobacteriaceae

| Organism | Resistance Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | ESBL-producing | 0.5 | 0.5 | [12] |

| Klebsiella pneumoniae | ESBL-producing | 0.25 | 0.25 | [12] |

| Proteus mirabilis | Susceptible | - | 0.125 | [13] |

| Proteus morganii | Susceptible | - | 0.125 | [13] |

| Proteus rettgeri | Susceptible | - | 0.25 | [13] |

| Salmonella spp. | Susceptible | - | <0.063 | [13] |

Table 2: Moxalactam MICs against Pseudomonas aeruginosa

| Resistance Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference | | :--- | :--- | :--- | | Susceptible | - | 8 |[13] | | Moxalactam-resistant (during therapy) | >128 | >128 |[1] |

Table 3: Moxalactam MICs against Serratia marcescens

| Strain Type | MIC (µg/mL) | Reference |

| Sensitive | 0.12 - 0.25 | [3] |

| Resistant | 8 - >256 | [3] |

Table 4: Moxalactam MICs against Streptococcus pneumoniae

| Penicillin Susceptibility | Moxalactam MIC (µg/mL) | Reference |

| Susceptible | ≤8 | [13] |

| Relatively Resistant | 4 - 16 | [14] |

| Highly Resistant | 128 | [14] |

Experimental Protocols

Nitrocefin Assay for β-Lactamase Activity

This assay provides a rapid, qualitative or quantitative assessment of β-lactamase production. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase.[1]

Materials:

-

Nitrocefin solution (1.0 mg/mL in DMSO, then diluted in PBS buffer)[15]

-

Bacterial colonies from an agar plate

-

Sterile loop or applicator stick

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer (for quantitative assay)

Qualitative Protocol (Slide Method):

-

Place a drop of the 1.0 mg/mL Nitrocefin working solution onto a clean glass slide.[15]

-

Using a sterile loop, pick a well-isolated bacterial colony and emulsify it in the drop of Nitrocefin.

-

Observe for a color change. A rapid change from yellow to red (typically within 5-30 minutes) indicates β-lactamase activity.[15]

Quantitative Protocol (Cell Lysate):

-

Culture the bacterial strain to mid-log phase.

-

Harvest cells by centrifugation and wash with PBS.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation to remove cell debris.

-

In a 96-well plate, add a known volume of the cell lysate.

-

Add the Nitrocefin working solution to each well.

-

Monitor the change in absorbance at 490 nm over time using a microplate reader. The rate of color change is proportional to the β-lactamase activity.[1]

Competitive PBP Binding Assay

This assay determines the affinity of an unlabeled β-lactam (Moxalactam) for specific PBPs by measuring its ability to compete with a labeled β-lactam probe (e.g., fluorescently labeled penicillin like Bocillin-FL).[4][10]

Materials:

-

Bacterial culture

-

Lysis buffer

-

Ultracentrifuge

-

Unlabeled Moxalactam at various concentrations

-

Fluorescently labeled β-lactam probe (e.g., Bocillin-FL)

-

SDS-PAGE equipment

-

Fluorescence imager

Protocol:

-

Preparation of Bacterial Membranes:

-

Competitive Binding:

-

Incubate the isolated membranes with a range of concentrations of unlabeled Moxalactam. This allows Moxalactam to bind to the PBPs.

-

-

Labeling:

-

Add a fixed concentration of the fluorescent β-lactam probe to the mixture. The probe will bind to any PBPs not already occupied by Moxalactam.

-

-

Detection and Quantification:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the gel using a fluorescence imager to detect the labeled PBPs.

-

Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence compared to a control without Moxalactam indicates competitive binding.[10]

-

-

IC50 Determination:

-

Plot the fluorescence intensity against the concentration of Moxalactam to determine the IC50 value, which is the concentration of Moxalactam required to inhibit 50% of the probe's binding to a specific PBP.[10]

-

Outer Membrane Permeability Assay (NPN Uptake Assay)

This assay measures the permeability of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but becomes highly fluorescent in the hydrophobic environment of a cell membrane. Increased uptake of NPN indicates a more permeable outer membrane.

Materials:

-

Bacterial culture

-

HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

-

N-phenyl-1-naphthylamine (NPN) solution (e.g., 500 µM in acetone)

-

Fluorometer

Protocol:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with HEPES buffer.

-

Resuspend the cells in the HEPES buffer.

-

Add NPN to the cell suspension to a final concentration of 10-30 µM.[7][17]

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) in the dark.[18]

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[7][18]

-

An increase in fluorescence intensity in resistant strains compared to susceptible strains suggests increased outer membrane permeability (though for resistance due to reduced permeability, one would expect to see a lower baseline permeability in the resistant strain).

Visualizations

Signaling Pathways and Regulatory Mechanisms

Caption: Regulation of AmpC β-lactamase induction by Moxalactam.

Caption: Simplified schematic of porin gene regulation in E. coli.

Experimental Workflows

Caption: Workflow for a competitive PBP binding assay.

Logical Relationships

Caption: Interplay of Moxalactam resistance mechanisms.

References

- 1. Emergence of resistance to beta-lactam and aminoglycoside antibiotics during moxalactam therapy of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different mechanisms of resistance to latamoxef (moxalactam) in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. portlandpress.com [portlandpress.com]

- 6. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. In vitro antibacterial activity of moxalactam, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro activity of moxalactam and cefoperazone against Streptococcus pneumoniae with differing susceptibilities to penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. toku-e.com [toku-e.com]

- 16. microbenotes.com [microbenotes.com]

- 17. researchgate.net [researchgate.net]

- 18. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Efficacy of Moxalactam Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro efficacy of Moxalactam sodium salt, a synthetic 1-oxa-β-lactam antibiotic. It details the compound's mechanism of action, spectrum of activity against a wide range of bacterial pathogens, and standardized protocols for its evaluation. Quantitative susceptibility data is presented in structured tables, and key experimental workflows are visualized to support research and development efforts in antimicrobial chemotherapy.

Introduction

Moxalactam (also known as Latamoxef) is a broad-spectrum antibiotic that was developed for parenteral administration.[1] Structurally similar to third-generation cephalosporins, its key feature is the substitution of a sulfur atom with an oxygen atom in the dihydrothiazine ring, classifying it as a 1-oxa-β-lactam.[2] This modification, along with a 7-α-methoxy group, confers significant stability against hydrolysis by many β-lactamase enzymes, which are a common cause of bacterial resistance to β-lactam antibiotics.[2][3] Moxalactam has demonstrated potent in vitro activity against a wide array of Gram-negative, Gram-positive, and anaerobic bacteria, making it a subject of significant clinical and research interest.[1][4]

Mechanism of Action

The primary antibacterial effect of Moxalactam is the inhibition of bacterial cell wall synthesis.[4][5] This action is bactericidal, leading to cell lysis and death.[5]

The process involves the following key steps:

-

Target Binding: Moxalactam covalently binds to essential enzymes known as Penicillin-Binding Proteins (PBPs), which are located on the bacterial cell membrane.[4][5]

-

Inhibition of Transpeptidation: PBPs are crucial for the final step of peptidoglycan synthesis, where they catalyze the cross-linking of peptide chains. By acylating the PBPs, Moxalactam inactivates these enzymes.[6]

-

Cell Wall Destabilization: The inhibition of peptidoglycan cross-linking compromises the structural integrity of the bacterial cell wall.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell swelling, lysis, and bacterial death.[5]

Moxalactam's stability in the presence of many β-lactamases allows it to maintain efficacy against strains that are resistant to other β-lactam antibiotics like penicillins and earlier-generation cephalosporins.[4][7]

Caption: Mechanism of Action of Moxalactam.

In Vitro Spectrum of Activity

Moxalactam exhibits a broad spectrum of activity. It is particularly potent against Enterobacteriaceae and many anaerobic species, including Bacteroides fragilis.[1][8] Its activity against Gram-positive cocci is generally lower than that of first and second-generation cephalosporins, while its efficacy against Pseudomonas aeruginosa is considered moderate.[9][10]

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Moxalactam against various clinically relevant bacteria, providing a quantitative measure of its in vitro potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11]

Table 1: In Vitro Activity of Moxalactam against Gram-Negative Aerobic Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Escherichia coli | ≤0.125 | 0.125 |

| Klebsiella pneumoniae | ≤0.125 | 0.125 |

| Proteus mirabilis | ≤0.125 | 0.125 |

| Proteus morganii | ≤0.125 | 0.125 |

| Proteus rettgeri | 0.25 | 0.25 |

| Salmonella spp. | <0.063 | <0.063 |

| Pseudomonas aeruginosa | 8.0 | >16.0 |

(Data compiled from reference[10][12])

Table 2: In Vitro Activity of Moxalactam against Gram-Positive Aerobic Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 - 8.0 | 8.0 |

| Streptococcus pneumoniae | ≤0.06 - 8.0 | 8.0 |

(Data compiled from reference[10][13])

Table 3: In Vitro Activity of Moxalactam against Anaerobic Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Bacteroides fragilis group | 0.5 - 8.0 | 8.0 |

| Clostridium perfringens | 0.063 - 2.0 | 0.063 |

| Fusobacterium spp. | ≤0.03 - 2.0 | 2.0 |

| Anaerobic Gram-positive cocci | ≤0.03 - 4.0 | 4.0 |

(Data compiled from reference[8][14])

Experimental Protocols

The determination of in vitro susceptibility of bacteria to Moxalactam is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The agar dilution and broth microdilution methods are considered reference techniques.[10]

Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of an antibiotic in a liquid growth medium using a 96-well microtiter plate format.

I. Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

II. Protocol Steps:

-

Antibiotic Stock Solution Preparation: Prepare a sterile, high-concentration stock solution of Moxalactam in an appropriate solvent (e.g., sterile distilled water).

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the Moxalactam stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 50 µL from the last well. This leaves each well with 50 µL of a specific Moxalactam concentration.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension (typically 1:100) in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

-

-

Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Moxalactam at which there is no visible growth (i.e., the well is clear).

Agar Dilution Method for MIC Determination

This method involves incorporating the antibiotic into an agar medium upon which bacteria are then inoculated.

I. Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (e.g., Steers replicator)

II. Protocol Steps:

-

Antibiotic Stock Solution Preparation: Prepare a sterile stock solution as described for the broth microdilution method.

-

Preparation of Agar Plates:

-

Melt a bottle of MHA and equilibrate it in a 45-50°C water bath.

-

Prepare a series of antibiotic dilutions at 10 times the final desired concentration.

-

For each desired concentration, add 2 mL of the appropriate antibiotic dilution to 18 mL of molten agar, mix thoroughly by inverting, and pour into a sterile petri dish.

-

Allow the plates to solidify on a level surface. Prepare a growth control plate containing no antibiotic.

-

-

Inoculum Preparation: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described previously. Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

-

Inoculation:

-

Using an inoculum replicating device, transfer a standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving from the lowest to the highest antibiotic concentration. This delivers a final inoculum of 10⁴ CFU per spot.

-

-

Incubation: Incubate the plates at 35°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic environment for 48 hours.[4]

-

Reading Results: The MIC is the lowest concentration of Moxalactam that completely inhibits visible growth on the agar surface. A single colony or a faint haze is disregarded.[8]

Caption: Workflow for MIC Determination by Broth Microdilution.

Mechanisms of Resistance

While Moxalactam is stable against many β-lactamases, resistance can still emerge through several mechanisms:[3]

-

Enzymatic Degradation: Production of potent β-lactamases, such as extended-spectrum β-lactamases (ESBLs) or chromosomal AmpC enzymes, can hydrolyze Moxalactam.[15]

-

Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Moxalactam, rendering it less effective.[3][15]

-

Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, particularly the modification or loss of porin channels, can restrict the entry of Moxalactam into the cell, preventing it from reaching its PBP targets.[3][16]

-

Efflux Pumps: Some bacteria possess active transport systems (efflux pumps) that can pump the antibiotic out of the cell before it can reach its target.[15]

Understanding these mechanisms is critical for monitoring the emergence of resistance and for the development of new therapeutic strategies.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Susceptibility Patterns of Anaerobic Bacterial Clinical Isolates From 2014 to 2016, Including Recently Named or Renamed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clsjournal.ascls.org [clsjournal.ascls.org]

- 9. A comparative evaluation of moxalactam: antimicrobial activity, pharmacokinetics, adverse reactions, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. mdpi.com [mdpi.com]

- 12. In vitro antibacterial activity of moxalactam, a new broad-spectrum semisynthetic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Susceptibility of gram-positive cocci to various antibiotics, including cefotaxime, moxalactam, and N-formimidoyl thienamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Establishment of MICs of moxalactam for control and reference anaerobic organisms in agar dilution and microdilution techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. journals.plos.org [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Moxalactam Sodium Salt in Minimum Inhibitory Concentration (MIC) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, a synthetic oxa-β-lactam antibiotic, demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This disruption leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death. Moxalactam is noted for its stability against many β-lactamase enzymes, which can confer resistance to other β-lactam antibiotics.[3]

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Moxalactam sodium salt using broth microdilution and agar dilution methods, based on established principles such as those from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

In Vitro Activity of Moxalactam

The following tables summarize the in vitro activity of Moxalactam against a range of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | - | 0.125 |

| Klebsiella pneumoniae | - | 0.125 |

| Proteus mirabilis | - | 0.125 |

| Morganella morganii | - | 0.125 |

| Pseudomonas aeruginosa | - | 8 |

| Salmonella spp. | - | <0.063 |

| Staphylococcus aureus | - | ≤8 |

| Streptococcus pneumoniae | - | ≤8 |

Note: Data compiled from multiple sources.[4]

Historical Interpretive Criteria for Moxalactam

The following table outlines the tentative MIC breakpoints for Moxalactam for determining susceptible, intermediate, and resistant categories. It is important to note that Moxalactam is no longer included in the current CLSI M100 document, and these values are based on historical data.

| Interpretation | MIC (µg/mL) |

| Susceptible (S) | ≤ 8 |

| Intermediate (I) | 16 - 32 |

| Resistant (R) | ≥ 64 |

Experimental Protocols

Broth Microdilution MIC Assay

This protocol outlines the determination of the MIC of Moxalactam using the broth microdilution method.

Materials: